Dichloro(1,5-cyclooctadiene)ruthenium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

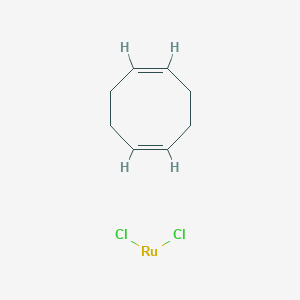

Dichloro(1,5-cyclooctadiene)ruthenium(II) is an organometallic compound with the chemical formula [Ru(COD)Cl2]n, where COD stands for 1,5-cyclooctadiene. This compound is a versatile ruthenium catalyst precursor, widely used in various chemical reactions due to its stability and reactivity .

Mechanism of Action

Target of Action:

The primary target of this compound is its catalytic activity. Specifically, it serves as a catalyst in various chemical reactions. One of its notable applications is in the dehydrogenative coupling of alcohols and amines to form amide bonds. In this context, the compound interacts with the reactants, facilitating the bond formation process .

Mode of Action:

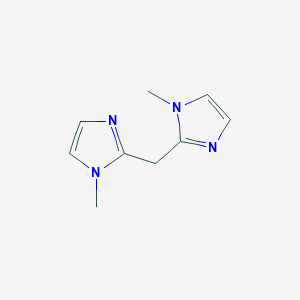

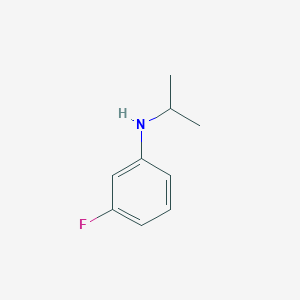

Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a coordination complex. It coordinates with ligands, such as N-heterocyclic carbenes (NHCs) or other phosphine ligands. These ligands stabilize the ruthenium center and enhance its reactivity. The compound’s mode of action involves the activation of hydrogen atoms in the substrate molecules, allowing for the formation of new chemical bonds. For example, it can catalyze the coupling of alcohols and amines to produce amides .

Action Environment:

Environmental factors, such as solvent choice and reaction conditions, significantly impact the compound’s efficacy. For instance:

Biochemical Analysis

Biochemical Properties

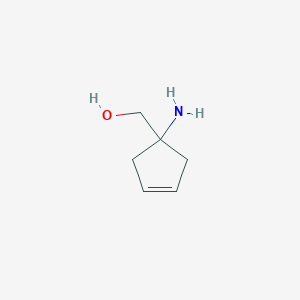

Dichloro(1,5-cyclooctadiene)ruthenium(II) plays a significant role in biochemical reactions. It is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . This interaction involves the formation of a complex with the enzymes, proteins, and other biomolecules involved in the reaction .

Cellular Effects

It is known that it can influence cell function through its role in the formation of amide bonds .

Molecular Mechanism

Dichloro(1,5-cyclooctadiene)ruthenium(II) exerts its effects at the molecular level through its role as a catalyst in the formation of amide bonds . It forms a complex with the enzymes, proteins, and other biomolecules involved in the reaction, facilitating the dehydrogenative coupling of alcohols and amines .

Temporal Effects in Laboratory Settings

It is known that it is used as a catalyst in the formation of amide bonds .

Metabolic Pathways

Dichloro(1,5-cyclooctadiene)ruthenium(II) is involved in the metabolic pathway of the formation of amide bonds . It interacts with the enzymes and cofactors involved in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(1,5-cyclooctadiene)ruthenium(II) is typically synthesized from ruthenium trichloride hydrate and 1,5-cyclooctadiene. The reaction involves the reduction of ruthenium trichloride in the presence of 1,5-cyclooctadiene under an inert atmosphere, such as nitrogen or argon . The reaction is carried out in an organic solvent like chloroform or dimethyl sulfoxide, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of Dichloro(1,5-cyclooctadiene)ruthenium(II) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state ruthenium compounds.

Reduction: It can be reduced to form lower oxidation state ruthenium species.

Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, and carbenes.

Common Reagents and Conditions

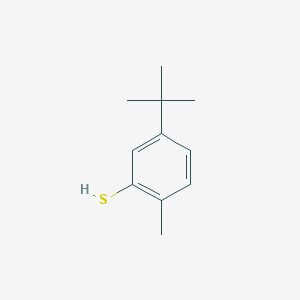

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ruthenium complexes, while oxidation reactions can produce ruthenium oxides .

Scientific Research Applications

Dichloro(1,5-cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- Dichloro(p-cymene)ruthenium(II) dimer

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer

- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Uniqueness

Dichloro(1,5-cyclooctadiene)ruthenium(II) is unique due to its high stability and reactivity, making it a versatile catalyst precursor. Its ability to undergo various types of reactions and form stable complexes with different ligands sets it apart from similar compounds .

Properties

CAS No. |

50982-12-2 |

|---|---|

Molecular Formula |

C8H12Cl2Ru |

Molecular Weight |

280.2 g/mol |

IUPAC Name |

(5Z)-cycloocta-1,5-diene;dichlororuthenium |

InChI |

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

InChI Key |

DMRVBCXRFYZCPR-PGUQZTAYSA-L |

SMILES |

C1CC=CCCC=C1.Cl[Ru]Cl |

Isomeric SMILES |

C1C/C=C\CCC=C1.Cl[Ru]Cl |

Canonical SMILES |

C1CC=CCCC=C1.Cl[Ru]Cl |

Pictograms |

Irritant |

Synonyms |

Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

A1: [] Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [Ru(cod)Cl2]n, can be synthesized through a simple one-step process. This involves reacting RuCl3·3H2O with 1,5-cyclooctadiene, which acts as the anion ligand, in an alcohol solution. This method boasts a high yield of 96%, making it an efficient route for obtaining this compound. You can find more details about its synthesis in this paper: .

Q2: How is the structure of Dichloro(1,5-cyclooctadiene)ruthenium(II) confirmed?

A2: [] The structural characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) is achieved through a combination of analytical techniques. These include:

Q3: What are the catalytic applications of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

A3: [, ] Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for various ruthenium complexes used in catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid](/img/structure/B50177.png)

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride](/img/structure/B50192.png)